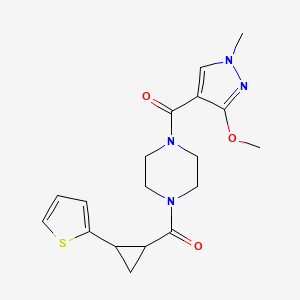![molecular formula C19H22N2O3 B2717910 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide CAS No. 1099819-29-0](/img/structure/B2717910.png)
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide, also known as FM-NH2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetamide and is known for its unique structure and properties.
Applications De Recherche Scientifique
Allosteric Modifiers of Hemoglobin
One notable application of structurally related compounds to 2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide is in the development of allosteric modifiers of hemoglobin. These compounds are designed to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, blood substitutes, etc. (Randad et al., 1991).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another research application involves the development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which have shown potential anticancer, anti-inflammatory, and analgesic agents. These compounds, containing 1-phenylethylamine as the basic moiety attached to substituted phenols, were assessed for their activities against breast cancer, neuroblastoma, and for their anti-inflammatory and analgesic properties. Among these, specific compounds exhibited significant activities, suggesting their potential development into therapeutic agents (Rani et al., 2014).
Synthesis and Characterization of Novel Imines and Thiazolidinones
Research into the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide reveals applications in the development of antibacterial and antifungal agents. These compounds were synthesized, characterized, and their antimicrobial activities evaluated, demonstrating the potential for these derivatives in medical applications targeting microbial infections (Fuloria et al., 2009).
Hypoglycemic Activity of Thiazolidinedione Derivatives
In the field of diabetes research, a series of novel 2, 4-thiazolidinedione derivatives were synthesized and evaluated for their hypoglycemic activity in an animal model. These derivatives, formed by stirring 2,4-thiazolidinedione with 2-(4-formyl phenoxy) N-substituted acetamide, have shown promising hypoglycemic activity, highlighting their potential as treatments for diabetes (Nikalje et al., 2012).
Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives
Further extending the antimicrobial applications, the synthesis and antimicrobial profile of newer Schiff bases and thiazolidinone derivatives were explored. These compounds were synthesized from 2-(4-bromo-3-methylphenoxy)acetate and evaluated for their antibacterial and antifungal activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2014).
Propriétés
IUPAC Name |
2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(17-6-3-2-4-7-17)13-5-12-20-19(23)15-24-18-10-8-16(14-22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSKYCACPYRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)COC1=CC=C(C=C1)C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
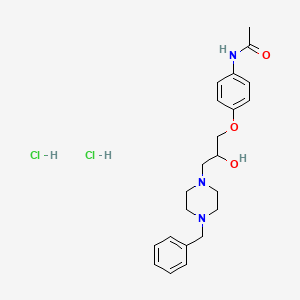
![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2717839.png)
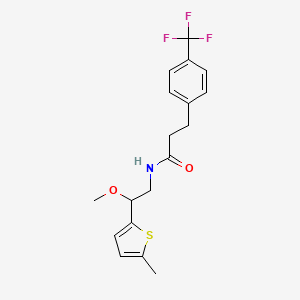

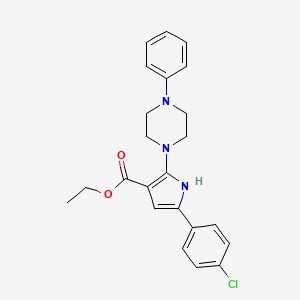
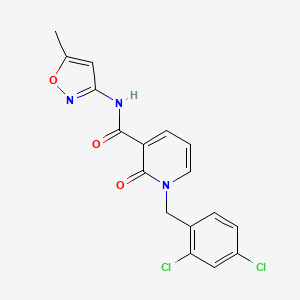

![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
